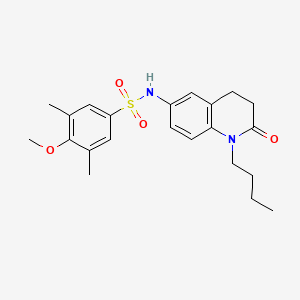
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline moiety linked to a benzenesulfonamide group. Its molecular formula is C22H26N2O4, with a molecular weight of approximately 382.5 g/mol. The structure includes functional groups that are known to influence biological activity, such as the sulfonamide group which is often associated with antimicrobial properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key reagents include butyl bromide and dimethylbenzenesulfonyl chloride. The synthesis can be optimized using techniques such as continuous flow reactors to enhance yield and purity.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antiviral Activity : Preliminary studies suggest potential antiviral properties against various strains of human coronaviruses. For instance, related tetrahydroisoquinoline derivatives have shown promising results in inhibiting viral replication in vitro .
- Antitumor Properties : Compounds with similar chemical structures have been reported to possess antitumor activity by inducing apoptosis in cancer cells through the inhibition of specific enzymes involved in cell proliferation .
- Antimicrobial Effects : The sulfonamide group is well-known for its antibacterial properties. Studies have indicated that sulfonamides can effectively inhibit bacterial growth by targeting folate synthesis pathways .
The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways or DNA replication processes in cancer cells.
- Receptor Modulation : It can bind to receptors that regulate various cellular functions, potentially altering signaling pathways that lead to therapeutic effects.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| THIQ Derivative A | Antiviral (HCoV) | 47 ± 2 | |
| THIQ Derivative B | Antitumor | Varies | |
| Sulfonamide C | Antibacterial | <10 |
Case Study: Antiviral Activity Against Coronaviruses
In a comparative study involving tetrahydroisoquinoline derivatives against human coronaviruses (229E and OC-43), several compounds were tested for cytotoxicity and antiviral efficacy. The findings indicated that certain derivatives exhibited low cytotoxicity while maintaining significant antiviral activity.
Table 2: Cytotoxicity and Antiviral Activity Data
| Compound Code | Cytotoxicity (MRC-5) | Antiviral Activity (229E) | SI |
|---|---|---|---|
| 4a | 670 ± 29 | 320 | - |
| 4c | 274 ± 12 | 100 | 35.8 |
| Avir-7 | 280 ± 12 | 150 | - |
属性
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-5-6-11-24-20-9-8-18(14-17(20)7-10-21(24)25)23-29(26,27)19-12-15(2)22(28-4)16(3)13-19/h8-9,12-14,23H,5-7,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWGZLDXZWYKHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













